molecular formula C12H11NO3 B033060 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid CAS No. 73281-83-1

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid

Cat. No.: B033060
CAS No.: 73281-83-1
M. Wt: 217.22 g/mol
InChI Key: RDEXTEPFIVECBD-UHFFFAOYSA-N
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Description

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid is a heterocyclic compound with a quinoline core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the quinoline ring system imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Scientific Research Applications

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methyl-3-quinolinecarboxylic acid with acetic anhydride and a catalyst can yield the desired compound. The reaction typically requires refluxing the mixture for several hours to achieve complete cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods often focus on cost-effective and environmentally friendly approaches to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new derivatives with potential therapeutic applications .

Properties

IUPAC Name

1,2-dimethyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-10(12(15)16)11(14)8-5-3-4-6-9(8)13(7)2/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEXTEPFIVECBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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